molecular formula C15H10BrN B13976921 5-Bromo-2-(naphthalen-1-yl)pyridine CAS No. 88345-95-3

5-Bromo-2-(naphthalen-1-yl)pyridine

Cat. No.: B13976921
CAS No.: 88345-95-3
M. Wt: 284.15 g/mol
InChI Key: WGLVLNSUQTWBGL-UHFFFAOYSA-N
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Description

5-Bromo-2-(naphthalen-1-yl)pyridine is an organic compound that belongs to the class of bromopyridines It features a pyridine ring substituted with a bromine atom at the 5-position and a naphthalene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(naphthalen-1-yl)pyridine typically involves the Suzuki coupling reaction. This method employs the palladium-catalyzed cross-coupling of naphthalen-2-yl-2-boronic acid with 2,5-dibromopyridine . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a standard approach. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(naphthalen-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

    Oxidation and Reduction: The naphthalene and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are typically used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Bromo-2-(naphthalen-1-yl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Catalysis: The compound can be used in the synthesis of catalysts for various chemical transformations.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(naphthalen-1-yl)pyridine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties contribute to the performance of organic electronic devices. In pharmaceuticals, the compound’s biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)pyridine: Lacks the bromine atom, which affects its reactivity and applications.

    5-Bromo-2-(phenyl)pyridine: Similar structure but with a phenyl group instead of a naphthalene ring, leading to different electronic and steric properties.

    2-(Naphthalen-2-yl)pyridine: The naphthalene ring is attached at a different position, influencing its chemical behavior.

Uniqueness

5-Bromo-2-(naphthalen-1-yl)pyridine is unique due to the presence of both the bromine atom and the naphthalene ring, which confer distinct reactivity and electronic properties. These features make it a valuable compound for various applications in organic synthesis, material science, and pharmaceuticals.

Properties

CAS No.

88345-95-3

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

IUPAC Name

5-bromo-2-naphthalen-1-ylpyridine

InChI

InChI=1S/C15H10BrN/c16-12-8-9-15(17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H

InChI Key

WGLVLNSUQTWBGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)Br

Origin of Product

United States

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